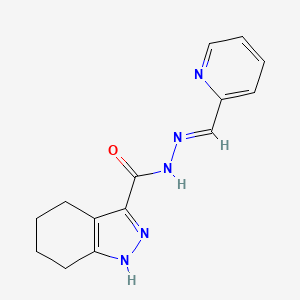

N'-(2-pyridinylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "N'-(2-pyridinylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide" derivatives involves a novel two-step synthesis process. A library of N′-arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazides can be generated by coupling hydrazide to various aromatic and heterocyclic aldehydes in water media at ambient temperature, demonstrating great flexibility in terms of reaction time and yield (Savant et al., 2014).

Molecular Structure Analysis

The structure of similar compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed through infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. This comprehensive approach ensures accurate determination of the molecular structure (Alotaibi et al., 2018).

Chemical Reactions and Properties

The aryne [3 + 2] cycloaddition process with pyridinium imides, similar to the pyridine moiety in the compound of interest, leads to significant transformations, including the breaking and restoring of aromaticity. These reactions are pivotal for synthesizing potential anticancer agents and understanding the chemical behavior of N'-(2-pyridinylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide derivatives (Organic & Biomolecular Chemistry, 2012).

Physical Properties Analysis

The synthesis and study of similar compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives, offer insight into their physical properties. These include thermal stability, impact, and friction sensitivity, which are crucial for applications in energetic materials. The extensive hydrogen bonding interactions contribute significantly to the high density, insensitivity, and thermal stability of these salts (Zhang et al., 2018).

Chemical Properties Analysis

The chemical properties of N'-(2-pyridinylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide derivatives can be inferred from studies on similar compounds, highlighting their reactivity and potential as bioactive molecules. For example, the synthesis of N-fused heterocyclic compounds through a five-component cascade reaction demonstrates the versatility and reactivity of such structures (Hosseini & Bayat, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-14(19-16-9-10-5-3-4-8-15-10)13-11-6-1-2-7-12(11)17-18-13/h3-5,8-9H,1-2,6-7H2,(H,17,18)(H,19,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWUVEWRQHPUBE-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586215.png)

![N-[2-(1H-indol-1-yl)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5586220.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B5586227.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)

![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)

![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)

![(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)